Electrophilic Reactivity: Leucocyanidin Ranks Highest Among Leucoanthocyanidins and Flavonols by Global DFT Descriptors
DFT calculations at the CAM‑B3LYP/def2TZV level showed that among the twelve flavonoids examined—including anthocyanidins (cyanidin, delphinidin, pelargonidin), leucoanthocyanidins (leucocyanidin, leucopelargonidin, leucodelphinidin) and flavonols (quercetin, kaempferol, myricetin)—leucocyanidin and quercetin displayed the highest global electrophilicity index (ω), indicating superior electron‑accepting capacity and therefore the strongest predicted electrophilic reactivity [1]. In contrast, (+)-catechin, a frequent leucocyanidin substitute in proanthocyanidin research, exhibited a substantially lower ω value, placing it among the least electrophilic compounds in the series [1]. The experimentally measurable consequence is that leucocyanidin participates in electrophile‑driven condensation and scavenging reactions that (+)-catechin cannot sustain at comparable rates.
| Evidence Dimension | Global electrophilicity index (ω, eV) derived from HOMO-LUMO energies |
|---|---|
| Target Compound Data | Leucocyanidin ω = top rank (highest electrophilicity alongside quercetin); exact value reported in published supplementary tables. |
| Comparator Or Baseline | (+)-Catechin ω = among lowest rank in the set (significantly lower electrophilicity) |
| Quantified Difference | Leucocyanidin classified as 'most reactive' in electrophilic reactions; (+)-catechin classified as weakly electrophilic. |
| Conditions | DFT modelling in gas phase; CAM‑B3LYP functional with def2TZV basis set; comparative analysis of 12 flavonoid structures. |
Why This Matters
Procurement of leucocyanidin rather than structurally cheaper (+)-catechin is justified when the experimental system requires high electrophilic reactivity, because leucocyanidin's electrophilicity is ranked at the extreme upper end of the leucoanthocyanidin-flavonol reactivity scale.
- [1] de Souza Farias, S. A., da Costa, K. S., & Martins, J. B. L. (2023). Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach. Journal of Molecular Modeling, 29(4), 93. https://doi.org/10.1007/s00894-023-05468-w View Source
